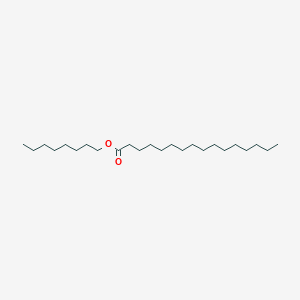
Octyl palmitate
説明
Octyl Palmitate, also known as Ethylhexyl Palmitate, is a fatty acid ester derived from 2-ethylhexanol and palmitic acid . It is frequently used in cosmetic formulations due to its emollient properties . It is a clear, colorless liquid at room temperature .
Synthesis Analysis
Octyl Palmitate is synthesized by reacting palmitic acid and 2-ethylhexanol in the presence of an acid catalyst . The esterification process is performed under reduced pressure, so that the formed water is removed . After the process is completed, the catalyst is neutralized with sodium hydroxide and removed by several water washes .Molecular Structure Analysis
The molecular formula of Octyl Palmitate is C24H48O2 . It has an average mass of 368.637 Da and a monoisotopic mass of 368.365417 Da . It is an ester of palmitic acid which conforms to the general formula: P CH3 (CH2) 14C-0-R, where R represents the alkyl moiety of Octyl .Chemical Reactions Analysis
Octyl Palmitate is a palmitate ester resulting from the formal condensation of the carboxy group of palmitic acid with the hydroxy group of octan-1-ol . The reaction is performed under reduced pressure, so that the formed water is removed .Physical And Chemical Properties Analysis
Octyl Palmitate has a density of 0.9±0.1 g/cm3, a boiling point of 414.2±13.0 °C at 760 mmHg, and a flash point of 209.9±9.7 °C . It has a molar refractivity of 115.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 428.2±3.0 cm3 .科学的研究の応用
Pharmaceutical Applications
Octyl palmitate is a type of solid lipid . Solid lipids have significant roles in various fields, including pharmaceuticals . They are important in drug targeting and controlled drug delivery as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .
Cosmetic Applications
Octyl palmitate is widely used in cosmetic products . It can be found in bath oils, tablets, and salts, eyeshadow, eye makeup remover, other eye makeup preparations, perfumes, powders (dusting and talcum), and other fragrance preparations .
Food Industry
Solid lipids like Octyl palmitate also have applications in the food industry . They can be used as bulking agents or bases for different types of dosage forms .
Paint Industry
In the paint industry, solid lipids like Octyl palmitate can be used based on their industrial need .
Leather Industry
Octyl palmitate, being a type of solid lipid, can also be used in the leather industry .
Agriculture
In agriculture, solid lipids like Octyl palmitate can be used based on their industrial need .
Microfluidics
Solid lipids like Octyl palmitate have applications in microfluidics .
Oil Industries
In oil industries, solid lipids like Octyl palmitate can be used based on their industrial need .
作用機序
特性
IUPAC Name |
octyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24(25)26-23-21-19-10-8-6-4-2/h3-23H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQILCOQZDHPEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066137 | |
| Record name | Hexadecanoic acid, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl palmitate | |
CAS RN |
16958-85-3 | |
| Record name | Octyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16958-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecanoic acid, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYY8LE6Q5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of octyl palmitate in commercial applications?
A1: Octyl palmitate is primarily used as an emollient in cosmetic formulations. [] This means it helps to soften and smooth the skin by forming a protective barrier that prevents moisture loss. [] It is also used to improve the texture and spreadability of creams and lotions. [, ]
Q2: Are there any safety concerns regarding the use of octyl palmitate in cosmetics?
A2: Extensive safety assessments of octyl palmitate, cetyl palmitate, and isopropyl palmitate suggest they are safe for use as cosmetic ingredients at current usage levels. Studies in rabbits indicated no dermal toxicity and confirmed their non-irritating and non-sensitizing nature. []
Q3: Can octyl palmitate be synthesized through environmentally friendly methods?
A3: Yes, octyl palmitate can be synthesized enzymatically using immobilized lipase, offering a greener alternative to chemical processes. One study employed Candida sp. 99-125 as the biocatalyst in a packed-bed reactor, achieving an impressive 97% esterification rate. [] Another study utilized Novozym 435 in supercritical fluids, showcasing the enzyme's activity across a range of temperatures and highlighting supercritical methane as a promising solvent for this reaction. []
Q4: What are the structural characteristics of octyl palmitate?
A4: Octyl palmitate is an ester formed from the reaction of palmitic acid (a saturated fatty acid) and octanol (a fatty alcohol). Research analyzing surface film structures suggests flexibility within the long hydrocarbon chains of similar fatty acid esters. [, ] This flexibility is consistent with the stereochemical properties expected for such molecules. [, ]
Q5: Has the synthesis of octyl palmitate been explored using alternative catalysts?
A5: Yes, researchers have explored different synthetic routes for octyl palmitate. One method utilizes a solid-acid catalyst, such as stannous oxalate or sulfated metal oxides, offering potential benefits like mild reaction conditions, catalyst reusability, and reduced equipment costs. [] Another study employed p-methyl benzenesulfonic acid as a catalyst and investigated the impact of various reaction parameters on the yield of octyl palmitate. []
Q6: Are there any naturally occurring sources of octyl palmitate?
A6: Yes, octyl palmitate has been identified in the Dufour's gland secretions of worker bumblebees (Bombus terrestris). [] Interestingly, the presence of this ester seems to correlate with functional sterility in worker bees, potentially signaling their non-reproductive status within the colony. []
Q7: What analytical techniques are commonly employed to identify and characterize octyl palmitate?
A7: Pyrolysis gas chromatography (PGC), coupled with thin-layer chromatography (TLC), can be used to identify and characterize octyl palmitate, even in complex mixtures. [] This method relies on the thermal degradation of the ester, followed by the separation and identification of the resulting fragments, providing valuable information about the parent alcohol and acid components of the ester. []
Q8: Has octyl palmitate been explored for applications beyond cosmetics?
A8: While primarily known for its role in cosmetics, researchers have explored the synthesis of octyl dihydroxystearate, a derivative of octyl palmitate, using enzymatic methods. [] This compound, synthesized from palm-based dihydroxystearic acid, exhibits non-irritating properties, suggesting potential applications in areas beyond cosmetics, though further research is needed. []
Q9: What factors influence the stability of octyl palmitate in formulations?
A9: While specific stability data on octyl palmitate wasn't detailed in the provided research, a study on body emulsions highlights the importance of emollients, like octyl palmitate, on the overall stability of cosmetic formulations. [] Factors like storage conditions and the presence of other ingredients can significantly impact the long-term stability of these formulations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



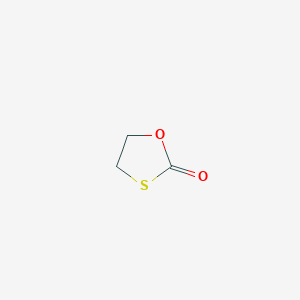

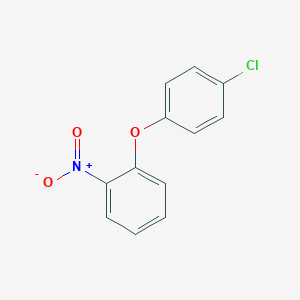

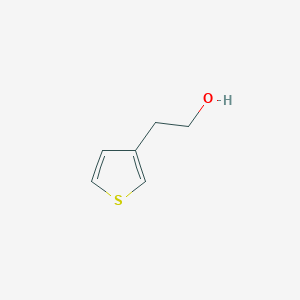
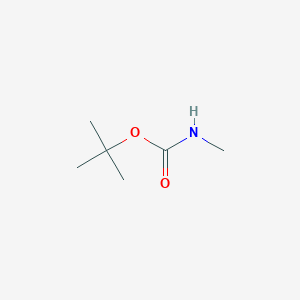


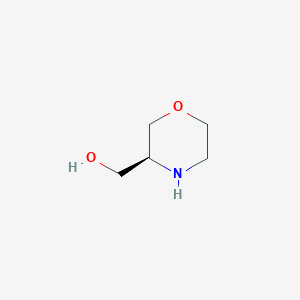

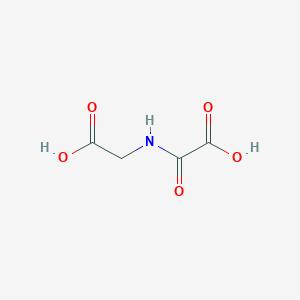
![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)

